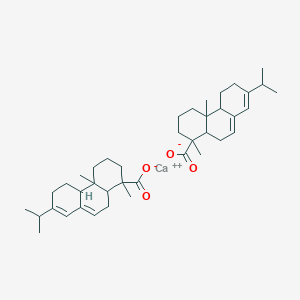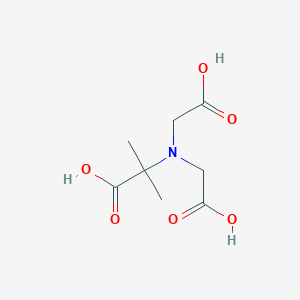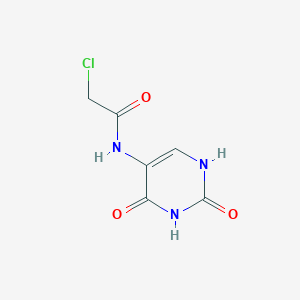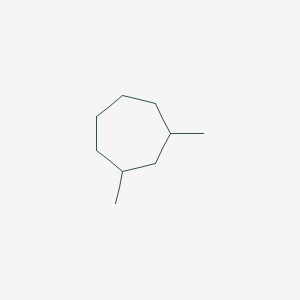![molecular formula C29H27F3N4S2 B228625 10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine](/img/structure/B228625.png)
10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as flupenthixol and belongs to the thioxanthene class of antipsychotic drugs.
作用機序
The mechanism of action of 10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine is not fully understood. However, it is believed to work by blocking the dopamine receptors in the brain, which helps to reduce the symptoms of psychosis. It also affects the levels of other neurotransmitters such as serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. It also affects the levels of other neurotransmitters such as norepinephrine, which may contribute to its anxiolytic effects.
実験室実験の利点と制限
10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine has several advantages for lab experiments. It is a well-established compound that has been extensively studied, and its effects are well-documented. It is also readily available and relatively inexpensive. However, it also has some limitations, such as its potential side effects and the need for careful dosing and monitoring.
将来の方向性
There are several future directions for the study of 10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine. One potential direction is the development of new derivatives of this compound that may have improved efficacy and fewer side effects. Another direction is the investigation of its potential applications in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand its mechanism of action and to develop new treatment strategies based on this compound.
In conclusion, 10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine is a promising compound with potential applications in various areas of scientific research. Its well-established effects and availability make it a valuable tool for lab experiments. However, its potential side effects and the need for careful dosing and monitoring must be taken into consideration. Further research is needed to fully understand its mechanism of action and to develop new treatment strategies based on this compound.
合成法
The synthesis of 10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine is a complex process that involves several steps. The first step involves the reaction of 2-chloro-10-(trifluoromethyl)phenothiazine with 1,3-thiazol-4-ylpiperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-bromopropylamine to yield the final product.
科学的研究の応用
10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic properties. This compound has also been shown to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
特性
分子式 |
C29H27F3N4S2 |
|---|---|
分子量 |
552.7 g/mol |
IUPAC名 |
10-[3-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine |
InChI |
InChI=1S/C29H27F3N4S2/c30-29(31,32)22-11-12-27-25(19-22)36(24-9-4-5-10-26(24)38-27)14-6-13-34-15-17-35(18-16-34)28-33-23(20-37-28)21-7-2-1-3-8-21/h1-5,7-12,19-20H,6,13-18H2 |
InChIキー |
KHQRDZVYIGQOFQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5=NC(=CS5)C6=CC=CC=C6 |
正規SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5=NC(=CS5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)


![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
![(5Z)-3-benzyl-5-[(4-chloroanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228561.png)
![[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)






![2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228594.png)
![2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228595.png)